2-Iodonaphthalene
CAS No.: 612-55-5
Cat. No.: VC21268989
Molecular Formula: C10H7I
Molecular Weight: 254.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 612-55-5 |
---|---|
Molecular Formula | C10H7I |
Molecular Weight | 254.07 g/mol |
IUPAC Name | 2-iodonaphthalene |
Standard InChI | InChI=1S/C10H7I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
Standard InChI Key | FRNLBIWVMVNNAZ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C=CC2=C1)I |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)I |
Introduction
Chemical Identity and Structure
2-Iodonaphthalene consists of a naphthalene core with an iodine substituent at the 2-position (beta position). This structural configuration contributes to its specific reactivity patterns and applications in synthetic organic chemistry.
Table 1: Chemical Identity of 2-Iodonaphthalene
Parameter | Information |
---|---|
IUPAC Name | 2-iodonaphthalene |
Common Synonyms | beta-Iodonaphthalene, 2-Naphthyl iodide, Naphthalen-2-yl iodide |
CAS Registry Number | 612-55-5 |
Molecular Formula | C₁₀H₇I |
Molecular Weight | 254.07 g/mol |
InChI | InChI=1/C10H7I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
SMILES | Ic1ccc2ccccc2c1 |
The presence of the iodine atom at the 2-position influences the electronic distribution within the molecule, creating a reactive site that can undergo various transformations, particularly in carbon-carbon bond-forming reactions .
Physical Properties
2-Iodonaphthalene exhibits distinct physical characteristics that influence its handling, storage requirements, and applications in chemical processes.
Table 2: Physical Properties of 2-Iodonaphthalene
Property | Value |
---|---|
Physical State (20°C) | Solid |
Appearance | White to light yellow powder or crystals |
Odor | Special smell at room temperature |
Melting Point | 52-56°C (54°C commonly cited) |
Boiling Point | 309-320°C (estimated) |
Density | 1.632-1.7447 g/mL |
Refractive Index | 1.666-1.7010 |
Molar Volume | 155.7 mL/mol |
Dipole Moment | 1.56 D |
Solubility | Low in water, soluble in organic solvents (ether) |
Flash Point | 138.388°C |
Vapor Pressure | 0.001 mmHg at 25°C |
The compound's low water solubility but good solubility in organic solvents is typical of aromatic halides, which influences its purification methods and reaction conditions in organic synthesis . Its melting point range serves as an important parameter for verifying purity, with most sources reporting values between 52-56°C .
Chemical Reactivity and Properties
The chemical behavior of 2-iodonaphthalene is primarily determined by its aromatic naphthalene core and the carbon-iodine bond, which is relatively reactive compared to other carbon-halogen bonds in aromatic systems.
Reactivity Profile
The carbon-iodine bond in 2-iodonaphthalene readily participates in various chemical transformations:
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Cross-coupling reactions (Suzuki, Sonogashira, Heck reactions)
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Metal-halogen exchange processes
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Nucleophilic substitution reactions
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Reduction reactions
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Formation of organometallic reagents
Synthesis Methods
Table 3: Selected Synthesis Methods for 2-Iodonaphthalene
The diversity of synthetic approaches demonstrates the ongoing research interest in optimizing the preparation of 2-iodonaphthalene, with considerations for yield, purity, scalability, and environmental impact .
Applications in Organic Synthesis
2-Iodonaphthalene serves as a versatile building block in organic synthesis, with applications spanning multiple fields.
Coupling Reactions
The compound is extensively used in coupling reactions for carbon-carbon bond formation:
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Suzuki-Miyaura coupling with boronic acids or esters
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Sonogashira coupling with terminal alkynes
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Heck reactions with alkenes
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Negishi coupling with organozinc compounds
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Stille coupling with organotin reagents
These transformations allow for the generation of diverse naphthalene derivatives with applications in pharmaceutical, agrochemical, and materials science sectors .
Synthesis of Complex Molecules
2-Iodonaphthalene serves as a precursor for the synthesis of more complex naphthalene derivatives, including:
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2-Iodonaphthalene-1-carboxylic acid
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1-(Aminomethyl)-2-iodonaphthalene
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Various substituted naphthalenes for pharmaceutical applications
The ability to selectively modify the naphthalene core through reactions at the iodine position makes 2-iodonaphthalene particularly valuable in multi-step synthetic pathways .
Industrial and Research Applications
Beyond its role as a synthetic intermediate, 2-iodonaphthalene has applications in various industrial and research settings.
Pharmaceutical Applications
In pharmaceutical research and development, 2-iodonaphthalene serves as:
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An intermediate in the synthesis of active pharmaceutical ingredients (APIs)
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A building block for bioactive molecules with therapeutic potential
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A precursor for compounds with antimicrobial and anticancer activities
Materials Science
Research has explored the use of 2-iodonaphthalene in materials science applications:
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Development of fluorescent sensors for thiols through aryl iodide stabilized gold clusters
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Preparation of electronic materials
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Development of specialty polymers and functional materials
Agrochemical Development
The compound is utilized in the synthesis of agrochemicals, including:
Category | Information |
---|---|
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H413: May cause long lasting harmful effects to aquatic life |
Signal Word | Warning |
Risk Codes | R36/37/38: Irritating to eyes, respiratory system and skin R51/53: Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment |
Precautionary Statements | P501: Dispose of contents/container to approved waste disposal plant P273: Avoid release to the environment P264: Wash skin thoroughly after handling P280: Wear protective gloves/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing |
Storage Conditions | Keep in dark place, sealed, dry, at room temperature Store under inert gas Light and air sensitive |
UN ID | UN3077 9/PG 3 |
WGK Germany | 3 |
Hazard Class | IRRITANT |
Proper handling requires appropriate personal protective equipment, including gloves and eye protection. The compound should be stored in controlled conditions to prevent degradation and minimize environmental impact .
Market Analysis and Trends
The global market for 2-iodonaphthalene continues to evolve, driven by its applications in high-value sectors like pharmaceuticals and specialty chemicals.
Market Dynamics
The 2-iodonaphthalene market is influenced by factors including:
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Demand in pharmaceutical research and development
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Applications in agrochemical production
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Growth in materials science research
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Regional variations in chemical manufacturing
Market analyses suggest continued growth through 2025-2030, with forecasts addressing capacity, production value, and regional distribution patterns .
Industry Challenges and Opportunities
The 2-iodonaphthalene industry faces both challenges and opportunities:
Challenges:
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Environmental and safety regulations for halogenated compounds
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Competition from alternative synthetic methodologies
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Raw material availability and cost fluctuations
Opportunities:
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Expanding applications in pharmaceutical discovery
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Growing demand for specialty chemicals
Research Highlights
Recent scientific investigations involving 2-iodonaphthalene span multiple disciplines, highlighting the compound's versatility and ongoing research interest.
Thermodynamic Studies
Research has examined the fundamental thermodynamic properties of 2-iodonaphthalene and related halogenated naphthalenes:
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"Thermodynamic Properties of Mono-Halogenated Naphthalenes" (da Silva Ribeiro, 2013)
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"Vapor pressures and enthalpies of vaporization of a series of 1- and 2-halogenated naphthalenes" (Verevkin, 2003)
These investigations provide essential data for understanding the compound's physical behavior and for optimizing industrial processes.
Synthetic Methodology
Ongoing research focuses on developing improved synthetic approaches to 2-iodonaphthalene and its derivatives:
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"Facile Synthesis of 2,3-Diiodonaphthalene and 2-Bromo-3-iodonaphthalene" (2003) describes efficient two-step syntheses of related di-halogenated naphthalenes
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Palladium-catalyzed methods reported with varying yields under different reaction conditions
Sensing Applications
Research has explored novel applications of aryl iodides, including 2-iodonaphthalene, in sensing technologies:
"Selective sensing of thiols by aryl iodide stabilized fluorescent gold cluster through turn-off excimer emission caused by ligand displacement" (Kubavat et al., 2021)
This work demonstrates the potential of 2-iodonaphthalene derivatives in advanced sensing applications, extending beyond traditional synthetic uses.
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